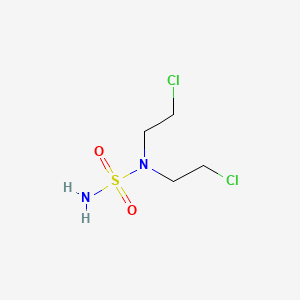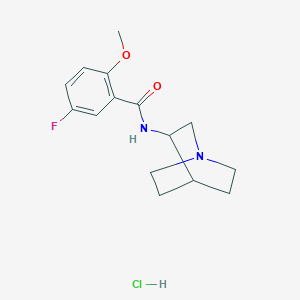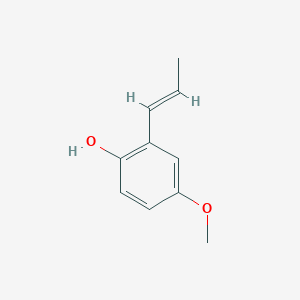
Pseudoisoeugenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudoisoeugenol is a naturally occurring phenylpropene and an isomer of eugenol. It is found in the essential oils of roots from plants within the genus Pimpinella . The compound is known for its aromatic properties and is used in various applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: Pseudoisoeugenol can be synthesized through the biosynthesis of its derivatives in liquid tissue cultures of Pimpinella anisum. The biosynthetic sequence involves several steps, starting from l-phenylalanine, trans-cinnamic acid, p-coumaric acid, p-coumaric aldehyde, p-coumaric alcohol, anol, and trans-anethol . The final steps include acylation and epoxidation of the propenyl double bond of this compound .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Pseudoisoeugenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common derivatives include the compound with its side chain bearing an epoxide functional group and the aromatic ring being associated with various esters .
Common Reagents and Conditions: The hydrolysis of this compound esters, either in-vivo or by using strong acids, forms 2-methyl-5-methoxy benzofuran .
Major Products Formed: Major products formed from these reactions include various esters such as angelic acid, 2-methylbutanoic acid, tiglic acid, and 2-methylpropionic acid esters .
科学的研究の応用
Pseudoisoeugenol has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is studied for its potential antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and antioxidant properties . The compound’s derivatives are also researched for their fungicidal and insecticidal properties .
作用機序
The mechanism of action of pseudoisoeugenol involves its interaction with various molecular targets and pathways. The biosynthesis of the compound is hypothesized to proceed via a NIH shift of anethole . The final biosynthetic steps to form epoxy-pseudoisoeugenol involve acylation and epoxidation of the propenyl double bond .
類似化合物との比較
Similar Compounds: Similar compounds to pseudoisoeugenol include eugenol and isoeugenol. These compounds share a similar phenylpropene structure but differ in their functional groups and chemical properties .
Uniqueness: this compound is unique due to its specific biosynthetic pathway and the variety of structural derivatives it forms. Its ability to undergo various chemical reactions and form different esters makes it distinct from other similar compounds .
特性
CAS番号 |
98755-22-7 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
4-methoxy-2-[(E)-prop-1-enyl]phenol |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3-7,11H,1-2H3/b4-3+ |
InChIキー |
CNTCZYAGRDSWBW-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/C1=C(C=CC(=C1)OC)O |
正規SMILES |
CC=CC1=C(C=CC(=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




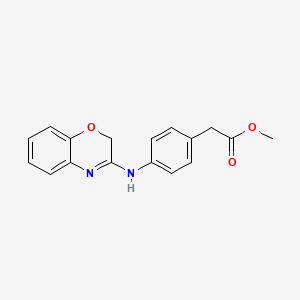
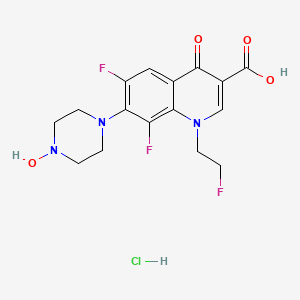
![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)


